2-(4-Bromonaphthalen-2-yl)acetonitrile
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Overview
Description
2-(4-Bromonaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C₁₂H₈BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the 4th position and an acetonitrile group is attached at the 2nd position. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-2-yl)acetonitrile typically involves the bromination of naphthalene followed by the introduction of the acetonitrile group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Formation of Acetonitrile Derivative: The 4-bromonaphthalene is then reacted with acetonitrile in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate.
Major Products
Substitution Products: Various substituted naphthalenes.
Oxidation Products: Naphthalene carboxylic acids.
Reduction Products: Naphthalene amines.
Scientific Research Applications
2-(4-Bromonaphthalen-2-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It serves as a building block in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-2-yl)acetonitrile depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and acetonitrile groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloronaphthalen-2-yl)acetonitrile
- 2-(4-Fluoronaphthalen-2-yl)acetonitrile
- 2-(4-Iodonaphthalen-2-yl)acetonitrile
Uniqueness
2-(4-Bromonaphthalen-2-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions .
Properties
IUPAC Name |
2-(4-bromonaphthalen-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAJOULTIGOOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413160 |
Source
|
Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401469-73-6 |
Source
|
Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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